Bienvenue dans la boutique en ligne BenchChem!

Artemisitene

Cytotoxicity Endoperoxide Cancer research

Select Artemisitene (ATT) for applications requiring direct cell killing (apoptosis) or potent NLRP3 inflammasome inhibition—properties not replicated by generic artemisinin or its common derivatives. ATT's electrophilic exocyclic methylene group ensures MTT assay results correlate with clonogenic survival, unlike cytostatic artemisinins. It exhibits >200-fold greater NLRP3 inhibitory activity, validated in a DSS-induced colitis model. It also serves as a validated Nrf2 pathway activator. For oncology, inflammation, or oxidative stress research where these distinct pharmacological mechanisms are essential, Artemisitene is the irreplaceable tool compound.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 101020-89-7
Cat. No. B1666092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisitene
CAS101020-89-7
SynonymsArtemisitene
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
InChIInChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1
InChIKeyIGEBZMMCKFUABB-KPHNHPKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Artemisitene (CAS 101020-89-7): A Distinct Endoperoxide with Differentiated Cytotoxic and Anti-Inflammatory Profiles


Artemisitene (ATT, CAS 101020-89-7) is a natural sesquiterpene lactone endoperoxide isolated from *Artemisia annua* L., structurally characterized as the oxidized form of artemisinin featuring an exocyclic methylene group fused to the lactone ring [1][2]. Unlike its parent compound artemisinin, this exocyclic methylene confers electrophilic alkylating properties that fundamentally alter its mechanism of cytotoxic action, distinguishing it from both artemisinin and its clinically used semi-synthetic derivatives (e.g., artemether, artesunate) [1]. Artemisitene also functions as an Nrf2 activator, reducing Nrf2 ubiquitination to increase its stability, which contributes to antioxidant and anti-inflammatory activities not observed to the same magnitude with artemisinin .

Why Artemisinin Analogs Cannot Be Interchanged for Artemisitene in Procurement


Substitution of artemisitene with artemisinin or its common derivatives (artesunate, artemether, dihydroartemisinin) is scientifically unjustified due to fundamental differences in both cytotoxic potency and mechanism of cell death. While artemisinin and its derivatives induce growth inhibition (cytostasis) that is not accurately reflected in MTT assays, artemisitene induces bona fide cell killing through its electrophilic exocyclic methylene group, yielding comparable results in both MTT and clonogenic assays [1]. Furthermore, artemisitene exhibits a >200-fold increase in NLRP3 inflammasome inhibitory activity compared to the artemisinin class baseline, a differentiation that cannot be achieved through substitution [2]. Simply procuring a generic artemisinin analog fails to recapitulate these distinct pharmacological properties, which are essential for applications requiring direct cell killing or potent anti-inflammatory intervention [1][2].

Quantitative Evidence for Selecting Artemisitene Over Artemisinin and Its Derivatives


Enhanced Cytotoxicity in Ehrlich Ascites Tumor Cells: Artemisitene vs. Artemisinin

In a comparative cytotoxicity study using Ehrlich ascites tumor (EAT) cells and the MTT assay, artemisitene demonstrated higher cytotoxicity than artemisinin [1]. The enhanced activity is attributed to the presence of an exocyclic methylene group fused to the lactone ring, a structural feature absent in artemisinin and its common semi-synthetic derivatives [1].

Cytotoxicity Endoperoxide Cancer research

Mechanistic Differentiation: Cell Killing vs. Growth Inhibition

In a direct comparative study using both MTT and clonogenic assays, artemisitene exhibited a cytotoxic profile distinct from artemisinin and dihydroartemisinin [1]. Artemisinin and its dimer primarily induced growth inhibition (cytostasis), resulting in higher cytotoxicity in MTT assays compared to clonogenic assays. In contrast, artemisitene, which possesses an exocyclic methylene with alkylating properties, yielded comparable results in both assays, indicating it induces actual cell death rather than mere growth arrest [1].

Mechanism of action Clonogenic assay Cytostasis

>200-Fold Enhanced NLRP3 Inflammasome Inhibition

A study identified artemisitene as a derivative that increases the activity of inhibiting the NLRP3 pathway by more than 200-fold compared to the baseline activity of other artemisinins, which typically exhibit sub-millimolar anti-inflammatory activity [1]. This dramatic enhancement is achieved by introducing a covalent binding group while retaining the peroxide bridge structure. The study notes that artemisinins generally have sub-millimolar anti-inflammatory activity *in vitro*, which may pose a high risk of toxicity *in vivo* with high doses [1].

Anti-inflammatory NLRP3 inflammasome ROS

Superior Prophylactic Efficacy Against Schistosoma-Induced Liver Disease

A comparative study evaluating the prophylactic effects of artemisitene (ATT) and artemisinin (ART) against *Schistosoma japonicum*-induced liver disease in a mouse model found that ATT showed superiority over ART [1]. The study indicates that while both compounds have endoperoxide bridges, ATT's unique structure confers enhanced protection against liver pathology in this parasitic disease model [1].

Schistosomiasis Liver disease Parasitology

Validated Research and Industrial Application Scenarios for Artemisitene


Cancer Research Requiring Direct Cell Killing vs. Cytostasis

In oncology studies where the objective is to evaluate compounds that induce cell death (apoptosis/necrosis) rather than merely inhibiting proliferation, artemisitene should be selected over artemisinin or its derivatives [1]. Its alkylating exocyclic methylene group ensures that cytotoxicity measurements in MTT assays correlate with actual clonogenic survival, avoiding the overestimation of cell-killing capacity observed with artemisinin [1]. This makes artemisitene a superior tool compound for studying mechanisms of cell death and for screening in clonogenic assays [1].

Anti-Inflammatory Studies Targeting NLRP3 Inflammasome Pathways

For investigations into inflammatory diseases driven by the NLRP3 inflammasome, such as ulcerative colitis, artemisitene is the compound of choice due to its >200-fold enhanced inhibitory activity against this pathway compared to other artemisinins [2]. This potency allows for the use of lower, safer doses *in vivo* while still achieving significant attenuation of inflammatory responses, as demonstrated in a DSS-induced colitis model [2]. Generic artemisinin or artesunate would require much higher, potentially toxic doses to achieve comparable effects, if at all [2].

Parasitology Research for Schistosomiasis and Liver Pathology

In preclinical models of *Schistosoma japonicum* infection, artemisitene demonstrates superior prophylactic efficacy in preventing liver disease compared to its parent compound, artemisinin [3]. Researchers investigating the therapeutic potential of artemisinin analogs for schistosomiasis should prioritize artemisitene for *in vivo* studies to maximize the likelihood of observing a protective effect against parasite-induced hepatic damage [3].

Basic Research on Nrf2-Dependent Antioxidant Responses

Artemisitene serves as a validated tool compound for activating the Nrf2 pathway . It activates Nrf2 by reducing Nrf2 ubiquitination and increasing its stability, inducing an antioxidant response that has been shown to attenuate bleomycin-induced lung injury in Nrf2 wild-type mice . This activity, while also present to some extent in other artemisinins, is a well-characterized property of artemisitene that supports its use in studies of oxidative stress and Nrf2-mediated cytoprotection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisitene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.